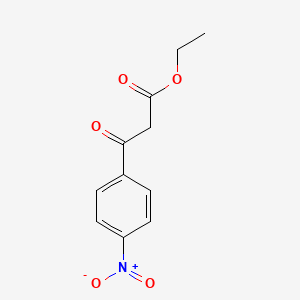

Ethyl 4-nitrobenzoylacetate

Beschreibung

Significance as a Versatile Synthetic Intermediate

The utility of Ethyl 4-nitrobenzoylacetate in chemical research stems from its role as a versatile synthetic intermediate. smolecule.com Organic building blocks like this compound are fundamental components used to construct larger, more intricate molecular structures. cymitquimica.com Its bifunctional nature, containing both a ketone and an ester group, allows it to participate in a wide array of chemical transformations. fiveable.me

Researchers utilize this compound as a reactant in numerous synthetic processes. scbt.com These include:

Synthesis of β-1,3-dicarbonyl aldehydes through oxidation. sigmaaldrich.comfishersci.ca

Knoevenagel condensation , often employing a lysine (B10760008) catalyst. sigmaaldrich.comfishersci.ca

Cycloisomerization reactions to produce trisubstituted furans. sigmaaldrich.comfishersci.ca

Fluorination reactions in the presence of hydrogen fluoride (B91410) (HF) and iodosylbenzene. sigmaaldrich.comfishersci.ca

Intramolecular Michael addition reactions , which are used to synthesize benzylbutyrolactones. sigmaaldrich.com

Reduction of the keto group to form diols. sigmaaldrich.comfishersci.ca

Cross-coupling reactions for the stereoselective synthesis of unsymmetrical 1,4-enediones. sigmaaldrich.comfishersci.ca

This wide range of reactivity makes it an indispensable tool for chemists aiming to build complex molecular frameworks, particularly in the development of new organic materials and potential pharmaceutical agents. cymitquimica.comlookchem.com

Historical Context of Related β-Keto Esters

The importance of this compound is best understood within the broader historical context of β-keto esters in organic chemistry. This class of compounds has been central to the development of carbon-carbon bond-forming reactions for over a century. researchgate.net The foundational reaction in this area is the acetoacetic ester synthesis, first discovered by Geuther in 1863. researchgate.net This traditional method involves the alkylation of a β-keto ester via its enolate form, allowing for the synthesis of a wide variety of functionalized molecules. researchgate.net

For many years, the chemistry of β-keto esters was primarily centered around reactions like alkylation, hydrolysis, and decarboxylation to produce ketones, esters, and carboxylic acids. nih.gov The field saw a significant expansion with the advent of palladium-catalyzed reactions. nih.gov Researchers discovered that treating allylic β-keto carboxylates with a palladium catalyst could generate palladium enolates after decarboxylation. nih.gov This breakthrough opened up new synthetic pathways that were not achievable through conventional methods, further cementing the role of β-keto esters as crucial intermediates in modern organic synthesis. nih.govgoogle.com β-Keto esters are now recognized as powerful synthons due to their possession of both electrophilic and nucleophilic reactive sites, making them key intermediates in the synthesis of complex molecules. researchgate.net

Scope and Research Focus on this compound

The research focus on this compound is primarily driven by its application in the synthesis of heterocyclic compounds. epo.org Heterocycles—cyclic compounds containing atoms of at least two different elements in their rings—are of immense interest in medicinal chemistry because they form the core structure of many pharmaceutical drugs. epo.orgmdpi.com The structural and physicochemical properties of heterocycles make them ideal scaffolds for designing molecules that can interact with biological targets. mdpi.com

This compound serves as a key starting material for creating a variety of heterocyclic systems. For example, it can be used to generate intermediate products like benzyl (B1604629) methyl amino propenones, which can then be reacted with dinucleophiles to form heterocycles such as isoxazoles, pyrazoles, pyrimidines, and chromones. epo.org These resulting compounds are considered to have significant potential as "druglike" molecules. epo.org

Furthermore, research has explored the use of this compound in the preparation of other complex molecules. For instance, it is a precursor in the synthesis of Ethyl (E)-2-methoxyimino-2-(4-nitrobenzoyl)acetate, an intermediate created for studies involving the synthesis of chiral hydroxyamino acids and alcohols. researchgate.net The compound's reactivity and its role as a building block continue to make it a subject of interest in academic and industrial research focused on discovering and developing new, functionally complex organic molecules. cymitquimica.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-(4-nitrophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-3-5-9(6-4-8)12(15)16/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRXSVFCLHVGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061201 | |

| Record name | Benzenepropanoic acid, 4-nitro-.beta.-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-57-3 | |

| Record name | Ethyl (4-nitrobenzoyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (p-nitrobenzoyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 838-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, 4-nitro-.beta.-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, 4-nitro-.beta.-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-nitrobenzoylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-nitrobenzoylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9KY7LH3TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for Ethyl 4 Nitrobenzoylacetate

Condensation-Based Approaches

Condensation reactions are the cornerstone of Ethyl 4-nitrobenzoylacetate synthesis. These methods involve the coupling of an acyl donor with an acetate-derived nucleophile. The most prominent of these strategies is the acylation of ethyl acetoacetate (B1235776), a classic example of a Claisen-type condensation. uomustansiriyah.edu.iqwikipedia.org

Acylation of Ethyl Acetoacetate with 4-Nitrobenzoyl Chloride

The success of the acylation reaction is highly dependent on the chosen reaction conditions. Key parameters that require careful optimization include the choice of base, solvent, and reaction temperature. The base is crucial for deprotonating ethyl acetoacetate to form the reactive enolate anion. wikipedia.org Common bases include sodium ethoxide, sodium hydride, and magnesium ethoxide. organic-chemistry.org The solvent must be inert to the reaction conditions and capable of dissolving the reactants; common choices include diethyl ether, tetrahydrofuran (B95107) (THF), and benzene (B151609).

Optimization of these parameters is essential for maximizing the yield and purity of the final product. For instance, the temperature must be controlled to prevent side reactions, while the stoichiometry of the base must be carefully managed to ensure complete enolate formation without promoting unwanted side reactions.

Table 1: Representative Reaction Parameters for Acylation

| Parameter | Condition | Purpose |

|---|---|---|

| Base | Magnesium Ethoxide (Mg(OEt)₂) | Promotes C-acylation, minimizes O-acylation |

| Acylating Agent | 4-Nitrobenzoyl Chloride | Provides the 4-nitrobenzoyl group |

| Solvent | Diethyl Ether, THF | Inert solvent to facilitate the reaction |

| Temperature | 0°C to reflux | Controlled to manage reaction rate and prevent degradation |

| Work-up | Dilute Acid (e.g., H₂SO₄) | Neutralizes the reaction mixture and isolates the product |

A significant challenge in the acylation of β-keto esters like ethyl acetoacetate is controlling the regioselectivity of the attack. The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can be acylated at either the α-carbon (C-acylation) or the enolate oxygen (O-acylation). ucalgary.ca For the synthesis of this compound, C-acylation is the desired pathway.

The choice of base and reaction conditions plays a pivotal role in directing the selectivity. Using bases like magnesium ethoxide is a well-known strategy to favor C-acylation. The magnesium ion chelates with the two carbonyl oxygen atoms of ethyl acetoacetate, holding the enolate in a rigid conformation that sterically hinders O-acylation and promotes nucleophilic attack from the α-carbon. orgsyn.org In contrast, kinetically controlled conditions, often involving strong bases at low temperatures, can sometimes favor the formation of the O-acylated product. ucalgary.ca

Maximizing the yield of this compound involves several strategies that build upon parameter optimization. One key approach is the slow, controlled addition of the 4-nitrobenzoyl chloride to the pre-formed enolate of ethyl acetoacetate at a reduced temperature. This helps to manage the exothermic nature of the reaction and prevent the formation of byproducts from self-condensation or degradation.

Furthermore, ensuring anhydrous (dry) conditions is critical, as the presence of water can hydrolyze the acyl chloride and quench the enolate, thereby reducing the yield. The use of a stoichiometric amount of base is also important; an excess can lead to side reactions, while an insufficient amount results in incomplete conversion of the starting material. wikipedia.org Finally, a careful aqueous work-up procedure, typically involving acidification to neutralize the reaction mixture, followed by extraction and purification (e.g., recrystallization or chromatography), is essential for isolating the pure product in high yield. rsc.org

Malonate-Based Synthesis via Sodium Hydride

An alternative condensation approach utilizes a malonic ester, such as diethyl malonate, in a process analogous to the malonic ester synthesis. wikipedia.orgorganic-chemistry.org This method involves the acylation of the malonate enolate followed by a decarboxylation step.

The synthesis begins with the deprotonation of diethyl malonate using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF. organic-chemistry.org This generates a highly reactive enolate. The enolate then undergoes nucleophilic acyl substitution by attacking the carbonyl carbon of 4-nitrobenzoyl chloride. This forms an acylated malonic ester intermediate. The final step involves heating the intermediate in the presence of aqueous acid, which hydrolyzes one of the ester groups to a carboxylic acid and subsequently promotes decarboxylation (loss of CO₂) to yield the target β-keto ester, this compound. uomustansiriyah.edu.iqyoutube.com

Table 2: Key Steps in Malonate-Based Synthesis

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Enolate Formation | Diethyl Malonate, Sodium Hydride (NaH) | Malonate Enolate | Generation of the nucleophile wikipedia.org |

| 2. Acylation | 4-Nitrobenzoyl Chloride | Diethyl 2-(4-nitrobenzoyl)malonate | C-C bond formation |

| 3. Hydrolysis & Decarboxylation | H₃O⁺, Heat | this compound | Removal of one carboxyl group to form the final product uomustansiriyah.edu.iq |

Diazo Coupling Reactions

Direct synthesis of this compound via a standard diazo coupling reaction is not a conventional or well-documented pathway. Azo coupling reactions typically involve the reaction of a diazonium salt with an activated aromatic compound (like a phenol (B47542) or aniline) or another nucleophile to form an azo compound (R-N=N-R'). wikipedia.org

However, a related transformation known as the Japp-Klingemann reaction provides an indirect route from β-keto esters to different products, specifically hydrazones. wikipedia.orgorganicreactions.org In a hypothetical application of this reaction, ethyl acetoacetate would first be deprotonated to form its enolate. This enolate would then react with a 4-nitrobenzenediazonium (B87018) salt. wikipedia.org The reaction proceeds through an azo intermediate which, under the reaction conditions, undergoes cleavage of the acetyl group to yield the corresponding arylhydrazone of ethyl pyruvate, not this compound. organicreactions.orgslideshare.net Therefore, while diazonium salts are reactive electrophiles, their typical reaction with β-keto esters under Japp-Klingemann conditions leads to hydrazone formation through acyl cleavage, rather than the desired acylation product. wikipedia.orgsynarchive.com

Alkylation of Ethyl Acetoacetate Derivatives

While direct alkylation of ethyl acetoacetate derivatives can be a route to various β-keto esters, the most common and efficient method for preparing this compound is the Claisen condensation. uomustansiriyah.edu.iqwikipedia.org This reaction involves the base-mediated condensation between an ester with α-hydrogens and another ester. organic-chemistry.org

In this specific synthesis, the crossed Claisen condensation is employed, using ethyl 4-nitrobenzoate (B1230335) and ethyl acetate (B1210297) as the reactants. masterorganicchemistry.com Ethyl 4-nitrobenzoate lacks α-hydrogens, preventing it from self-condensing and ensuring it acts as the acylating agent (electrophile). Ethyl acetate serves as the nucleophile after being deprotonated at its α-carbon by a strong base, typically sodium ethoxide (NaOEt). wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds in several steps:

Enolate Formation: Sodium ethoxide removes an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl 4-nitrobenzoate, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as the leaving group.

Deprotonation: The resulting product, this compound, has highly acidic protons on the central methylene (B1212753) group (pKa ≈ 11), which are readily removed by the ethoxide base. masterorganicchemistry.com This irreversible deprotonation step drives the reaction to completion.

Protonation: A final workup with aqueous acid is required to neutralize the base and protonate the enolate, yielding the final β-keto ester product. uomustansiriyah.edu.iqyoutube.com

Table 1: Claisen Condensation for this compound Synthesis

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Base (Stoichiometric) | Solvent | Key Outcome |

| Ethyl 4-nitrobenzoate | Ethyl acetate | Sodium ethoxide | Ethanol (B145695) | Formation of a new C-C bond |

| Synthesis of a β-keto ester |

Diazotization and Coupling Reactions

Diazotization and coupling reactions are characteristic transformations of primary aromatic amines and are not a standard or direct method for the synthesis of this compound. This class of reactions fundamentally involves the conversion of an amino group (-NH₂) into a diazonium salt (-N₂⁺), which can then be used in coupling reactions or be replaced by other functional groups.

The synthesis of a β-keto ester like this compound does not typically originate from precursors that would logically employ a diazotization step. However, diazo compounds, specifically α-diazo esters like ethyl diazoacetate, are utilized in alternative methods for synthesizing β-keto esters. rsc.orgresearchgate.netmdpi.com These methods, such as the reaction of aldehydes with ethyl diazoacetate catalyzed by Lewis acids, proceed through different mechanisms and should not be confused with the classical diazotization of anilines. organic-chemistry.org A patented method describes the synthesis of a hydrazone β-keto ester via the reaction of an alkyl diazo ester with a hydrazone aldehyde, showcasing the versatility of diazo compounds in forming β-keto ester frameworks. google.com

Electrochemical Cyclization Routes Utilizing this compound

This compound possesses an electrochemically active nitro group, making it a candidate for reductive cyclization processes. While specific studies detailing the electrochemical cyclization of this exact molecule are not prevalent, the principles of nitroarene reduction are well-established. The nitro group can be electrochemically reduced to various functionalities, including nitroso, hydroxylamino, or amino groups, depending on the conditions (e.g., electrode material, pH, potential).

A plausible pathway involves the controlled electrochemical reduction of the nitro group to an amino group (forming Ethyl 4-aminobenzoylacetate). This transformation sets the stage for a subsequent intramolecular cyclization. The newly formed nucleophilic amino group can attack one of the electrophilic carbonyl centers of the β-keto ester moiety.

Attack at the ketone carbonyl: This would lead to the formation of a seven-membered heterocyclic ring.

Attack at the ester carbonyl: This is a more common pathway and would result in the formation of a six-membered lactam ring, specifically a derivative of 4-hydroxy-2-quinolone.

This strategy leverages electrochemistry as a green tool to generate a reactive intermediate in situ, which then spontaneously or with catalysis undergoes cyclization to produce complex heterocyclic structures.

Table 2: Hypothetical Electrochemical Reductive Cyclization

| Substrate | Electrode | Solvent/Electrolyte | Intermediate | Potential Product |

| This compound | Cathode (e.g., Pb, Hg, C) | Aqueous acid or buffered solution | Ethyl 4-aminobenzoylacetate | Dihydroquinolone derivative |

Multi-Step Synthesis Pathways Involving this compound as an Intermediate

This compound is a valuable intermediate in longer synthetic sequences, often starting from simple, readily available aromatic compounds like anilines.

Anilines serve as fundamental starting materials in organic synthesis due to their versatile reactivity. A multi-step pathway to generate an aryl oxopropanoate structure, where this compound is a key intermediate, can be strategically designed starting from a substituted aniline (B41778).

One such pathway could begin with 4-nitroaniline (B120555):

Diazotization and Sandmeyer Reaction: The amino group of 4-nitroaniline is converted to a diazonium salt, which is then replaced with a cyano group (–CN) via a Sandmeyer reaction to yield 4-nitrobenzonitrile.

Hydrolysis: The nitrile group is hydrolyzed under acidic or basic conditions to a carboxylic acid, producing 4-nitrobenzoic acid.

Esterification: The carboxylic acid is then esterified, commonly through Fischer esterification with ethanol and an acid catalyst, to yield ethyl 4-nitrobenzoate. orgsyn.org

Claisen Condensation: As described in section 2.1.4, ethyl 4-nitrobenzoate is condensed with ethyl acetate in the presence of a strong base to afford this compound.

This sequence demonstrates how a simple aniline can be elaborated into a more complex functionalized intermediate, highlighting the modularity of aromatic chemistry. An alternative approach involves the direct oxidation of anilines to nitroarenes. mdpi.com

This compound is an ideal substrate for multi-component reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. rsc.org Its β-dicarbonyl structure provides a reactive C-C-C backbone for the construction of various heterocyclic rings.

A prominent example is its use in Hantzsch-type or Biginelli-type reactions to synthesize dihydropyridines or pyrimidines. In a typical four-component reaction, this compound (the β-keto ester), an aldehyde, another active methylene compound (like malononitrile), and a nitrogen source (such as an aniline or ammonium (B1175870) acetate) are condensed together. chemicaljournal.innih.gov

The reaction cascade generally involves:

Knoevenagel Condensation: The aldehyde reacts with the active methylene compound (e.g., malononitrile).

Michael Addition: The β-keto ester (this compound) enolate adds to the resulting α,β-unsaturated system in a conjugate fashion.

Cyclocondensation: The nitrogen source reacts with the carbonyl groups, leading to cyclization and dehydration to form the final stable heterocyclic product.

This one-pot approach is highly efficient and atom-economical, providing rapid access to libraries of complex heterocyclic compounds for applications in medicinal chemistry and materials science. nih.gov

Table 3: Representative One-Pot Four-Component Reaction

| Component 1 (β-Dicarbonyl) | Component 2 | Component 3 (Active Methylene) | Component 4 (Nitrogen Source) | Catalyst (Typical) | Product Class |

| This compound | Aromatic Aldehyde | Malononitrile | Aniline | L-proline, Piperidine, etc. | N-aryl Dihydropyridines |

Chemical Reactivity and Transformation Mechanisms of Ethyl 4 Nitrobenzoylacetate

Carbon-Carbon Bond Forming Reactions

The active methylene (B1212753) group of Ethyl 4-nitrobenzoylacetate, positioned between two carbonyl groups, is highly acidic and readily forms a stabilized enolate. This nucleophilic character is central to its participation in various carbon-carbon bond-forming reactions.

Knoevenagel Condensation with Lysine (B10760008) Catalyst

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone. This compound serves as an effective active methylene component in this reaction. When catalyzed by the amino acid L-lysine, the condensation proceeds under environmentally benign conditions, often in aqueous media.

The mechanism involves the formation of an enamine intermediate between the lysine catalyst and the carbonyl reactant, which then reacts with the enolate of this compound. The use of L-lysine as a biodegradable and readily available organocatalyst makes this a green synthetic method. researchgate.net The reaction typically involves the condensation of aromatic aldehydes with the active methylene group of the β-ketoester.

Table 1: Representative Knoevenagel Condensation of this compound

| Aldehyde Reactant | Catalyst | Product Type | Ref. |

|---|

Intramolecular Michael Addition for Benzylbutyrolactone Synthesis

This compound is a precursor for the synthesis of benzyl-γ-butyrolactone derivatives through an intramolecular Michael addition reaction. researchgate.net This transformation involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this specific synthesis, the precursor is typically a nitro-substituted aryl allyl β-ketocarboxylate, which can be prepared from this compound. researchgate.net The reaction proceeds under mild conditions and is characterized by high efficiency. researchgate.net

The mechanism relies on the generation of a carbanion from the active methylene group, which then attacks the electron-deficient β-carbon of the allyl group in an intramolecular fashion, leading to the formation of the five-membered lactone ring. researchgate.net

Claisen Condensation as a β-Ketoester Precursor

This compound is itself a β-ketoester, a class of compounds frequently synthesized via the Claisen condensation. This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-ketoester. The synthesis of this compound can be achieved through a "crossed" or "mixed" Claisen condensation.

In this approach, an ester lacking α-hydrogens, such as ethyl 4-nitrobenzoate (B1230335), is reacted with an ester containing α-hydrogens, like ethyl acetate (B1210297), in the presence of a strong base (e.g., sodium ethoxide). The base deprotonates the ethyl acetate to form a nucleophilic enolate, which then attacks the carbonyl carbon of the ethyl 4-nitrobenzoate. The subsequent loss of an ethoxide leaving group yields the target β-ketoester, this compound. The final deprotonation of the product's highly acidic central methylene hydrogen by the base drives the reaction to completion.

Cyclization Reactions

The structural features of this compound make it an excellent starting material for the synthesis of various heterocyclic compounds through cyclization reactions.

Cycloisomerization for Furan Derivatives

This compound is a reactant in cycloisomerization reactions used to synthesize trisubstituted furans. While direct cycloisomerization is not typical, it serves as a key precursor for creating the necessary 1,4-dicarbonyl intermediate required for furan synthesis, commonly achieved via the Paal-Knorr furan synthesis.

A plausible pathway involves the initial alkylation of the active methylene group of this compound with an α-halo ketone. The resulting intermediate, upon hydrolysis and decarboxylation, yields a 1,4-dicarbonyl compound. This dicarbonyl intermediate then undergoes an acid-catalyzed intramolecular cyclization and dehydration (a form of cycloisomerization) to form the substituted furan ring. researchgate.net

Pathways to Dihydropyridines and Thieno[2,3-b]pyridines

This compound is a valuable building block for constructing more complex heterocyclic systems like dihydropyridines and thieno[2,3-b]pyridines.

Dihydropyridines: The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction that condenses an aldehyde, ammonia (or an ammonia source like ammonium (B1175870) acetate), and two equivalents of a β-ketoester to form a 1,4-dihydropyridine. mdpi.comnih.gov this compound can serve as the β-ketoester component in this reaction. The mechanism involves an initial Knoevenagel condensation between the aldehyde and one molecule of the β-ketoester, and the formation of an enamine from the second molecule of the β-ketoester and ammonia. A subsequent Michael addition between these two intermediates followed by cyclization and dehydration yields the dihydropyridine core. mdpi.com

Table 2: Hantzsch Synthesis Components for Dihydropyridine Formation

| Component 1 | Component 2 | Component 3 | Product | Ref. |

|---|

Thieno[2,3-b]pyridines: The synthesis of the thieno[2,3-b]pyridine scaffold can be achieved using precursors derived from this compound, often via the Gewald aminothiophene synthesis. semanticscholar.orgresearchgate.net The Gewald reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base to yield a 2-aminothiophene. semanticscholar.org

In this context, the ketone functionality of this compound undergoes a Knoevenagel condensation with an active methylene nitrile (e.g., malononitrile). semanticscholar.orgresearchgate.net The resulting α,β-unsaturated dinitrile intermediate then reacts with elemental sulfur. A subsequent cyclization and tautomerization process yields a polysubstituted 2-aminothiophene. This 2-aminothiophene is a versatile intermediate that can be further cyclized, for instance, through a Friedländer-type annulation with another 1,3-dicarbonyl compound, to construct the fused pyridine (B92270) ring of the thieno[2,3-b]pyridine system.

Functional Group Transformations

The reactivity of this compound is characterized by the selective manipulation of its keto-ester and nitro functionalities. These transformations allow for the introduction of new chemical properties and the construction of diverse molecular scaffolds.

Reduction of Keto Esters to Diols

The β-keto ester functionality in this compound can be reduced to the corresponding 1,3-diol, 2-(4-nitrophenyl)propane-1,3-diol. This transformation requires the reduction of both the ketone and the ester groups. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically capable of reducing both carbonyls. However, the presence of the nitro group complicates this transformation, as it is also susceptible to reduction by strong hydrides.

To achieve the desired diol without affecting the nitro group, a chemoselective approach is necessary. This can often be accomplished by a two-step process: selective reduction of the ketone to a hydroxyl group, followed by the reduction of the ester. Alternatively, specific reagents that show selectivity for carbonyl reduction in the presence of nitro groups may be employed, although this remains a significant synthetic challenge. The general transformation is depicted below:

Table 1: Reduction of this compound to 2-(4-nitrophenyl)propane-1,3-diol

| Reactant | Product | Reagent (Hypothetical) |

|---|

Note: Specific, optimized conditions for this selective transformation on this compound require further investigation to avoid reduction of the nitro group.

Nitro Group Reduction to Amine Derivatives

The reduction of the aromatic nitro group to an amine is a common and well-established transformation. This conversion is crucial for the synthesis of various biologically active molecules and building blocks for further functionalization. Several methods are available for the chemoselective reduction of the nitro group in the presence of the keto-ester functionality.

Catalytic hydrogenation is a widely used method. For instance, hydrogenation over a palladium on carbon (Pd/C) catalyst can effectively reduce the nitro group to an amine. organic-chemistry.org Another effective catalyst is Raney Nickel, which is used for the hydrogenation of numerous functional groups, including nitro compounds. acs.orgwikipedia.orgpreciouscatalyst.com

For laboratory-scale synthesis, reagents that offer high chemoselectivity are often preferred. A combination of sodium borohydride (NaBH4) and iron(II) chloride (FeCl2) has been shown to be effective for the selective reduction of aromatic nitro compounds in the presence of ester groups. thieme-connect.comresearchgate.net Another mild and efficient method involves the use of indium metal in the presence of ammonium chloride in an aqueous ethanol (B145695) solution. orgsyn.org This system has been successfully used for the reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate, demonstrating its compatibility with the ester functional group. orgsyn.org The application of this method to this compound would yield ethyl 4-aminobenzoylacetate.

Table 2: Chemoselective Reduction of the Nitro Group

| Reagent System | Product | Key Advantages |

|---|---|---|

| H₂/Pd/C or Raney Nickel | Ethyl 4-aminobenzoylacetate | High efficiency, scalable |

| NaBH₄/FeCl₂ | Ethyl 4-aminobenzoylacetate | Mild conditions, high chemoselectivity |

Fluorination Reactions with Hydrogen Fluoride (B91410) and Iodosylbenzene

This compound can undergo α-fluorination at the carbon atom situated between the two carbonyl groups. This reaction is achieved using a combination of hydrogen fluoride (HF) and iodosylbenzene (PhIO). nih.gov The reaction of the iodonium ylides of similar β-keto esters, such as ethyl benzoylacetate and ethyl p-nitrobenzoylacetate, with triethylamine trihydrofluoride (TEA·3HF) also yields the corresponding fluorinated products. nih.govdntb.gov.ua

The mechanism of this transformation is believed to involve the in situ formation of a hypervalent iodine fluoride species from the reaction of iodosylbenzene and hydrogen fluoride. This electrophilic fluorine source then reacts with the enol form of the β-keto ester. The enol attacks the electrophilic fluorine, leading to the formation of the α-fluorinated product. The reaction is generally high-yielding and provides a direct method for the synthesis of α-fluoro-β-keto esters. rsc.orgsemanticscholar.org

Nucleophilic Substitution Reactions Involving the Aromatic Moiety

The aromatic ring of this compound is activated towards nucleophilic attack due to the strong electron-withdrawing nature of the para-nitro group. This activation facilitates the substitution of atoms or groups on the aromatic ring.

A notable type of nucleophilic substitution that is relevant to nitroarenes lacking a conventional leaving group is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.orgwikipedia.org In this reaction, a nucleophile containing a leaving group at the nucleophilic center attacks the electron-deficient aromatic ring, typically at a position ortho or para to the nitro group. organic-chemistry.orgresearchgate.netthieme-connect.com For 4-substituted nitroarenes, the substitution occurs at the ortho position. organic-chemistry.org The reaction proceeds through the formation of an anionic σ-adduct, followed by the elimination of the leaving group from the nucleophile and a proton from the ring, resulting in the substitution of a hydrogen atom. organic-chemistry.orgmdpi.com

Comparative Reactivity Profiling with Analogues

The reactivity of the aromatic ring in this compound towards nucleophilic attack can be compared with its analogues by considering the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, which significantly decreases the electron density of the benzene (B151609) ring, making it more electrophilic and thus more susceptible to nucleophilic attack. lumenlearning.comfiveable.me

In contrast, an analogue without the nitro group, such as ethyl benzoylacetate, would be significantly less reactive towards nucleophilic aromatic substitution. An analogue with an electron-donating group, for example, ethyl 4-methoxybenzoylacetate, would be even less reactive, as the electron-donating group would increase the electron density of the aromatic ring, disfavoring nucleophilic attack. The relative reactivity of these compounds is directly related to the ability of the substituent to stabilize the negative charge of the Meisenheimer-like intermediate formed during the nucleophilic attack. nih.govstpeters.co.inucsb.edunih.gov

Table 3: Predicted Relative Reactivity towards Nucleophilic Aromatic Substitution

| Compound | Substituent at para-position | Electronic Effect of Substituent | Predicted Relative Reactivity |

|---|---|---|---|

| This compound | -NO₂ | Strong electron-withdrawing | Highest |

| Ethyl benzoylacetate | -H | Neutral | Intermediate |

Stereoselective and Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, where the nitro group can function as a leaving group. nih.govrhhz.net This denitrative coupling provides a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

One important example is the Heck reaction, which involves the palladium-catalyzed coupling of an aryl or vinyl halide (or in this case, a nitroarene) with an alkene. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the carbon-nitro bond, followed by alkene insertion and β-hydride elimination to yield the substituted alkene product and regenerate the catalyst. nih.govacs.orgnobelprize.org The use of nitroarenes in such reactions is a significant advancement in cross-coupling chemistry, offering an alternative to the more commonly used aryl halides and triflates. nih.gov These reactions can be employed for the stereoselective synthesis of complex molecules, such as unsymmetrical 1,4-enediones.

Stereoselective Synthesis of Unsymmetrical 1,4-Enediones

The stereoselective synthesis of unsymmetrical 1,4-enediones represents a significant transformation in organic chemistry, enabling the construction of complex molecular architectures. This compound serves as a key precursor in certain methodologies for achieving this synthesis, particularly through cross-coupling reactions. While detailed, peer-reviewed research specifically outlining the stereoselective synthesis of unsymmetrical 1,4-enediones using this compound is not extensively documented in readily available literature, the compound is noted as a reactant in such transformations.

The general approach to synthesizing 1,4-dicarbonyl compounds often involves the formation of a carbon-carbon bond between a nucleophilic species and an electrophilic partner. In the context of β-ketoesters like this compound, the α-carbon is acidic and can be deprotonated to form a nucleophilic enolate. This enolate can then, in principle, react with a suitable three-carbon electrophilic synthon to form the 1,4-enedione backbone.

The challenge in this synthesis lies in controlling the stereoselectivity, yielding a specific (E)- or (Z)-isomer of the enedione. This is typically achieved through the use of specific catalysts, such as organocatalysts or transition-metal complexes, that can influence the spatial arrangement of the reactants in the transition state.

Hypothetical Organocatalytic Approach:

An organocatalytic approach could involve the use of a chiral amine catalyst. The proposed mechanism would likely proceed through the following key steps:

Enamine Formation: The chiral amine catalyst would react with an α,β-unsaturated aldehyde to form a chiral enamine intermediate. This step is crucial as it activates the aldehyde for a stereocontrolled reaction.

Nucleophilic Attack: The enolate of this compound, formed by deprotonation with a mild base, would then act as the nucleophile. The stereochemistry of the approach of the enolate to the enamine would be directed by the chiral catalyst, leading to an enantiomerically enriched intermediate.

Hydrolysis: Subsequent hydrolysis of the intermediate would release the catalyst and yield the unsymmetrical 1,4-enedione product.

The stereochemical outcome of this reaction would be dependent on the specific structure of the chiral organocatalyst employed. Different catalysts could potentially favor the formation of either the (E)- or (Z)-isomer of the final product.

Illustrative Reaction Scheme:

While specific experimental data for the reaction with this compound is not available, a generalized scheme for the organocatalytic synthesis of a 1,4-enedione is presented below.

Research Findings:

The broader field of organocatalysis has extensively explored the asymmetric functionalization of β-ketoesters. These studies provide a foundation for understanding how this compound might behave in such reactions. Research has shown that various chiral catalysts, including those derived from cinchona alkaloids and prolinol ethers, are effective in promoting stereoselective additions to β-ketoesters.

The following table summarizes the key components and their roles in a hypothetical stereoselective synthesis of an unsymmetrical 1,4-enedione involving this compound.

| Component | Role |

| This compound | Nucleophilic precursor (as its enolate) |

| α,β-Unsaturated Aldehyde | Electrophilic partner |

| Chiral Organocatalyst | Controls the stereochemical outcome |

| Base | Deprotonates the β-ketoester |

| Solvent | Provides the reaction medium |

Further empirical research is necessary to establish the specific conditions, catalysts, and substrate scope for the efficient and stereoselective synthesis of unsymmetrical 1,4-enediones utilizing this compound. Such studies would need to systematically screen various chiral catalysts and reaction parameters to optimize both the yield and the stereoselectivity of the transformation.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

X-ray Crystallography for Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the primary technique used to elucidate the molecular structure of compounds like Ethyl 4-nitrobenzoylacetate. The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

In a study of a closely related derivative, Ethyl (E)-2-methoxyimino-2-(4-nitrobenzoyl)acetate, single-crystal X-ray analysis was performed using Mo Kα radiation. researchgate.net Data collection was achieved through φ and ω scans on a diffractometer. researchgate.net The resulting data allowed for the refinement of the crystal structure, yielding precise atomic coordinates, bond lengths, and angles. researchgate.net Such techniques provide a static snapshot of the molecule in the solid state, confirming its covalent framework and stereochemistry.

Table 1: Representative Crystal Data for a Substituted Ethyl Nitrobenzoylacetate Derivative Data obtained from a study on Ethyl (E)-2-methoxyimino-2-(4-nitrobenzoyl)acetate, a related structure.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂N₂O₆ |

| Molecular Weight | 280.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2345 (3) |

| b (Å) | 7.8993 (2) |

| c (Å) | 14.8973 (4) |

| β (°) | 104.985 (1) |

| Volume (ų) | 1276.51 (6) |

| Z (molecules/cell) | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Beyond individual molecular geometry, X-ray crystallography reveals how molecules interact within the crystal. These non-covalent interactions, such as hydrogen bonds and van der Waals forces, dictate the crystal packing and influence the material's physical properties.

In the crystal structure of related nitro-containing ethyl esters, weak intermolecular C—H⋯O hydrogen bonds are often observed, linking molecules into larger supramolecular assemblies. nih.govnih.gov For instance, analysis of the crystal packing can show C—H groups from aromatic rings or ethyl chains acting as hydrogen bond donors to oxygen atoms of nitro or carbonyl groups on adjacent molecules. researchgate.netnih.gov These interactions can form layers or chains, creating a stable, three-dimensional network. researchgate.netnih.gov The study of these networks is crucial for understanding polymorphism and the solid-state properties of the compound.

This compound, as a β-ketoester, has the potential to exist in keto-enol tautomeric forms. thermofisher.com X-ray crystallography can definitively resolve this ambiguity in the solid state by precisely locating the positions of all atoms, including hydrogen atoms. The technique can distinguish between the keto form (with a methylene (B1212753) group adjacent to two carbonyls) and the enol form (characterized by a C=C double bond and a hydroxyl group). The observed bond lengths (e.g., C-C vs. C=C and C=O vs. C-OH) provide clear evidence for the predominant tautomer present in the crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each proton. oregonstate.edu

Aromatic Protons: The protons on the 4-nitrophenyl ring would appear in the aromatic region (typically 7.0-9.0 ppm). oregonstate.edu Due to the strong electron-withdrawing nature of the nitro group and the benzoyl carbonyl group, these protons are significantly deshielded and would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Methylene Protons (-CO-CH₂-CO-): The protons of the methylene group situated between the two carbonyl groups are acidic and would appear as a singlet. Their chemical shift would be in the range of 3.5-4.5 ppm, deshielded by the adjacent electron-withdrawing carbonyl groups.

Ethyl Group Protons (-O-CH₂-CH₃): The ethyl ester group would give rise to a quartet for the methylene (-O-CH₂) protons around 4.2 ppm and a triplet for the terminal methyl (-CH₃) protons around 1.3 ppm. orgchemboulder.com

The ¹³C NMR spectrum provides information on the carbon framework. oregonstate.edu

Carbonyl Carbons: Two signals are expected in the highly deshielded region (160-200 ppm) for the ketone and ester carbonyl carbons. compoundchem.com

Aromatic Carbons: Signals for the six carbons of the 4-nitrophenyl ring would appear in the 120-150 ppm range. oregonstate.edu The carbon attached to the nitro group would be the most deshielded in this group.

Methylene Carbon (-CO-CH₂-CO-): The central methylene carbon would appear around 45-55 ppm.

Ethyl Group Carbons (-O-CH₂-CH₃): The methylene carbon of the ethyl group is expected around 60-65 ppm, while the methyl carbon would appear further upfield, around 14 ppm. compoundchem.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Keto Form)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~1.3 (triplet) | ~14 |

| Methylene -CH₂- (between carbonyls) | ~4.0 (singlet) | ~45-55 |

| Ethyl -O-CH₂- | ~4.2 (quartet) | ~60-65 |

| Aromatic C-H (ortho to -NO₂) | ~8.3 (doublet) | ~124 |

| Aromatic C-H (ortho to -CO-) | ~8.1 (doublet) | ~130 |

| Aromatic C (ipso to -CO-) | - | ~140 |

| Aromatic C (ipso to -NO₂) | - | ~150 |

| Ester C=O | - | ~165-175 |

| Ketone C=O | - | ~190-200 |

In solution, this compound can exist as an equilibrium mixture of its keto and enol tautomers. thermofisher.com NMR spectroscopy is an excellent method for studying such dynamic equilibria. At room temperature, if the exchange between tautomers is slow on the NMR timescale, separate signals for both the keto and enol forms will be visible in the spectrum. thermofisher.com The enol form would be characterized by a vinyl proton signal (C=CH) and a broad enolic hydroxyl (-OH) signal.

By acquiring NMR spectra at different temperatures (Variable-Temperature NMR), the kinetics and thermodynamics of the keto-enol tautomerism can be investigated. Changes in temperature shift the equilibrium position, which is reflected in the relative integration of the signals corresponding to each tautomer. thermofisher.com From this data, the equilibrium constant (Keq) at different temperatures can be calculated, allowing for the determination of thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) for the tautomerization process. This provides a detailed understanding of the factors stabilizing each tautomer in solution.

Strategies for Resolving Overlapping Peaks and Substituent Effects

In Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, the chemical shifts of the aromatic protons are significantly influenced by the substituents on the benzene ring. The 4-nitro group is a strong electron-withdrawing group, which deshields the aromatic protons, causing their signals to appear at a lower field (higher ppm value). Conversely, the ethyl benzoylacetate group at position 1 has a more complex electronic effect. This interplay of substituent effects can lead to complex splitting patterns and potential overlap of signals in the aromatic region of a standard one-dimensional ¹H NMR spectrum. mst.eduyoutube.com

Several strategies can be employed to resolve these overlapping peaks and unambiguously assign each signal:

High-Field NMR: Utilizing spectrometers with higher magnetic field strengths (e.g., 500 MHz or greater) increases the chemical shift dispersion, spreading the signals further apart and often resolving the overlap.

Solvent Effects: Changing the solvent can induce small changes in the chemical shifts of the protons, which can sometimes be sufficient to resolve overlapping signals.

The substituent effects on the aromatic ring can be predicted based on established principles. The nitro group's strong deshielding effect will be most pronounced on the ortho and para protons relative to its position, though in this para-substituted compound, it primarily affects the chemical environment of all aromatic protons. mst.edumdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Nitro (Ar-NO₂) | Asymmetric Stretch | 1515-1560 |

| Aromatic Nitro (Ar-NO₂) | Symmetric Stretch | 1345-1385 |

| Ketone (C=O) | Stretch | 1680-1700 |

| Ester (C=O) | Stretch | 1735-1750 |

| Ester (C-O) | Stretch | 1000-1300 |

| Aromatic (C=C) | In-ring Stretch | ~1600, ~1475 |

| Alkyl (C-H) | Stretch | 2850-3000 |

| Aromatic (C-H) | Stretch | 3000-3100 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₁NO₅, corresponding to a molecular weight of approximately 237.21 g/mol . sigmaaldrich.comnih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 237.

The fragmentation of this compound is predicted to follow pathways characteristic of esters, ketones, and aromatic nitro compounds. chemguide.co.uklibretexts.org

Predicted Fragmentation Pathways:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester group can lead to the loss of an ethoxy radical, resulting in an acylium ion at m/z 192 ([M-45]⁺).

Loss of an ethyl group (-CH₂CH₃): Fragmentation could result in the loss of an ethyl radical, giving a fragment at m/z 208 ([M-29]⁺).

Cleavage at the benzoyl group: A common fragmentation would be the formation of the 4-nitrobenzoyl cation at m/z 150.

Fragmentation of the nitro group: The nitro group can fragment through the loss of NO (m/z 207) or NO₂ (m/z 191).

McLafferty Rearrangement: Esters can undergo this rearrangement, though other fragmentation pathways might be more dominant in this specific structure.

| m/z Value | Predicted Fragment Ion | Formula |

|---|---|---|

| 237 | Molecular Ion [M]⁺ | [C₁₁H₁₁NO₅]⁺ |

| 208 | [M - C₂H₅]⁺ | [C₉H₆NO₅]⁺ |

| 192 | [M - OC₂H₅]⁺ | [C₉H₆NO₄]⁺ |

| 191 | [M - NO₂]⁺ | [C₁₁H₁₁O₃]⁺ |

| 150 | [O₂NC₆H₄CO]⁺ | [C₇H₄NO₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The structure of this compound contains several chromophores—parts of the molecule that absorb light—including the nitro-substituted benzene ring and the two carbonyl groups. These features give rise to characteristic electronic transitions. libretexts.org

The absorption of UV-Vis radiation by this compound is dominated by π→π* and n→π* transitions. youtube.comyoutube.com

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions. The conjugated system of the 4-nitrophenyl group and the carbonyl groups in this compound provides the necessary π orbitals for these transitions. The extended conjugation results in a smaller energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), shifting the absorption to longer wavelengths compared to non-conjugated systems. libretexts.org

n→π Transitions:* These are lower-intensity transitions that involve exciting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl and nitro groups, to a π* antibonding orbital. These transitions occur at longer wavelengths (lower energy) than π→π* transitions.

σ→σ Transitions:* These transitions involve promoting an electron from a σ bonding orbital to a σ* antibonding orbital. They require a large amount of energy and thus occur at very short wavelengths, typically in the vacuum UV region (<200 nm). shu.ac.uk Consequently, σ→σ* transitions are generally not observed in a standard UV-Vis spectrum.

Other Analytical Techniques for Compound Elucidation

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula. For this compound (C₁₁H₁₁NO₅), this comparison serves as a fundamental check of purity and confirms that the correct empirical and molecular formulas have been assigned. fishersci.ca

| Element | Atomic Mass | Number of Atoms | Total Mass | Theoretical Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 55.70% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.68% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.91% |

| Oxygen (O) | 15.999 | 5 | 79.995 | 33.72% |

| Total | - | 28 | 237.211 | 100.00% |

Note: Calculations are based on a molecular weight of 237.21 g/mol.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) stands as a powerful analytical technique for the characterization and quantification of this compound. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection afforded by tandem mass spectrometry, providing detailed structural information through controlled fragmentation.

The analysis of this compound by LC-MS/MS typically employs a reversed-phase chromatographic separation followed by detection using a tandem mass spectrometer, often a triple quadrupole or a hybrid ion trap system. The choice of ionization source is critical, with electrospray ionization (ESI) being commonly utilized for polar molecules like this compound. Both positive and negative ionization modes can be employed, each providing unique fragmentation patterns that aid in structural elucidation.

In positive ion mode, the molecule is likely to be detected as a protonated molecule [M+H]⁺ or as an adduct with common mobile phase modifiers, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. The molecular weight of this compound is 237.21 g/mol , which is a key parameter in identifying the precursor ion in the initial mass spectrum (MS1).

Upon selection of the precursor ion, collision-induced dissociation (CID) is performed in the collision cell of the mass spectrometer to generate product ions (MS2 spectrum). The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification.

Detailed Research Findings

The fragmentation of this compound in an MS/MS experiment is predicted to occur at several key locations within the molecule, driven by the presence of the nitro group, the ester functionality, and the β-keto group. The fragmentation pathways are influenced by the charge state of the precursor ion.

Positive Ion Mode Fragmentation:

In positive ion mode (ESI+), the protonated molecule [C₁₁H₁₁NO₅+H]⁺ with a mass-to-charge ratio (m/z) of 238.07 would be the primary precursor ion. Key fragmentation pathways would likely involve:

Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester bond can result in the loss of an ethoxy radical, leading to the formation of a stable acylium ion.

Loss of ethanol (B145695) (-C₂H₅OH): A rearrangement reaction can lead to the neutral loss of an ethanol molecule.

Decarboxylation (-CO₂): The loss of carbon dioxide is a common fragmentation pathway for esters.

Cleavage of the β-keto ester moiety: Fragmentation can occur at the bonds alpha to the carbonyl groups.

Fragmentation of the nitro group: The nitro group can undergo losses of NO (30 Da) and NO₂ (46 Da).

Negative Ion Mode Fragmentation:

In negative ion mode (ESI-), the deprotonated molecule [C₁₁H₁₁NO₅-H]⁻ at m/z 236.05 would be the precursor ion. Fragmentation in this mode often provides complementary information and can be more specific for certain functional groups. Expected fragmentations include:

Loss of the ethyl group (-C₂H₅): Cleavage of the ester can result in the loss of an ethyl radical.

Loss of ethene (-C₂H₄): A rearrangement can lead to the neutral loss of ethene.

Fragmentation involving the nitro group: Similar to the positive mode, losses of NO and NO₂ are anticipated.

The following interactive data tables summarize the predicted major product ions for this compound in both positive and negative ion LC-MS/MS analysis.

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound in Positive Ion Mode

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion (m/z) |

| 238.07 [M+H]⁺ | [C₉H₆NO₄]⁺ | C₂H₅OH | 192.03 |

| 238.07 [M+H]⁺ | [C₁₁H₁₀NO₃]⁺ | H₂O | 220.06 |

| 238.07 [M+H]⁺ | [C₉H₈NO₃]⁺ | CO₂ + C₂H₂ | 178.05 |

| 238.07 [M+H]⁺ | [C₇H₄NO₂]⁺ | C₂H₅OH + CO | 134.02 |

| 238.07 [M+H]⁺ | [C₇H₅O]⁺ | C₂H₅OH + CO + NO | 105.03 |

Table 2: Predicted LC-MS/MS Fragmentation Data for this compound in Negative Ion Mode

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion (m/z) |

| 236.05 [M-H]⁻ | [C₉H₅NO₅]⁻ | C₂H₄ | 207.01 |

| 236.05 [M-H]⁻ | [C₉H₄NO₃]⁻ | C₂H₅OH | 174.02 |

| 236.05 [M-H]⁻ | [C₇H₄NO₂]⁻ | C₂H₅O• + CO | 134.02 |

| 236.05 [M-H]⁻ | [NO₂]⁻ | C₁₁H₁₁O₃ | 46.00 |

It is important to note that the relative intensities of these fragment ions will depend on the collision energy applied during the MS/MS experiment. Optimization of these parameters is crucial for developing a sensitive and specific LC-MS/MS method for the analysis of this compound.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule, albeit with certain approximations. These calculations yield a wealth of information, from the molecule's three-dimensional structure and electron distribution to its spectroscopic properties and reactivity. For a molecule such as Ethyl 4-nitrobenzoylacetate, which contains a variety of functional groups—an ester, a nitro group, and an aromatic ring—these methods are invaluable for dissecting the interplay of electronic effects that govern its chemistry.

Density Functional Theory (DFT) has emerged as the workhorse of computational quantum chemistry due to its favorable balance of accuracy and computational cost. Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach has proven to be exceptionally effective for studying the electronic structure and reactivity of organic molecules.

One of the significant applications of DFT is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed technique within the DFT framework for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.govresearchgate.net These calculations are instrumental in assigning signals in experimental spectra to specific nuclei within the molecule, which can be particularly useful for complex structures or for distinguishing between isomers.

For this compound, DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p), can predict the 1H and 13C NMR chemical shifts. nih.gov The accuracy of these predictions is often high enough to confirm structural assignments by comparing the calculated shifts with experimental data. nih.gov

Table 1: Predicted vs. Experimental 1H and 13C NMR Chemical Shifts for a Representative Aromatic Ester

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aromatic-H (ortho to NO₂) | 8.25 | 8.30 |

| Aromatic-H (meta to NO₂) | 7.80 | 7.85 |

| Methylene-H (-CH₂-) | 4.40 | 4.38 |

| Methyl-H (-CH₃) | 1.40 | 1.39 |

| Carbonyl-C (C=O) | 165.5 | 165.2 |

| Aromatic-C (ipso to NO₂) | 150.0 | 149.8 |

| Aromatic-C (ortho to NO₂) | 124.0 | 123.7 |

| Aromatic-C (meta to NO₂) | 129.5 | 129.2 |

| Methylene-C (-CH₂-) | 62.0 | 61.5 |

| Methyl-C (-CH₃) | 14.2 | 14.1 |

DFT calculations can precisely determine these angles. For instance, in a related molecule, ethyl (E)-2-methoxyimino-2-(4-nitrobenzoyl)acetate, crystallographic analysis revealed specific torsion angles that define its conformation. researchgate.net Computational studies can replicate and explore these conformations in the gas phase or in solution.

Table 2: Calculated Dihedral Angles for a Stable Conformer of a Nitrobenzoyl Derivative

| Dihedral Angle | Atoms Involved | Calculated Angle (Degrees) |

| τ₁ | O=C-C-C (ester group relative to ring) | 25.4 |

| τ₂ | C-C-N-O (nitro group relative to ring) | 15.2 |

| τ₃ | C-O-C-C (ethyl group conformation) | 178.9 |

Note: This table presents typical dihedral angles for a nitro-substituted aromatic ester based on computational studies of similar structures. The values indicate the degree of planarity or twisting of different functional groups.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. materialsciencejournal.orgresearchgate.netgrowingscience.comajchem-a.comnih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.orggrowingscience.comajchem-a.com A large gap suggests high stability and low reactivity, while a small gap implies that the molecule is more prone to chemical reactions. growingscience.com For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap and enhanced reactivity towards nucleophiles. Time-dependent DFT (TD-DFT) is often used to study these electronic transitions. materialsciencejournal.orgresearchgate.net

Table 3: Frontier Orbital Energies and HOMO-LUMO Gap for a 4-Nitrophenyl Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -7.85 |

| LUMO Energy | -3.31 |

| HOMO-LUMO Gap (ΔE) | 4.54 |

Note: The data is based on a DFT study of ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, a molecule containing the 4-nitrophenyl moiety, calculated at the B3LYP/6-311G(d,p) level of theory. materialsciencejournal.orgresearchgate.net This illustrates the typical range for such compounds.

Mulliken population analysis is a method for estimating the partial atomic charges on the atoms within a molecule from the results of a quantum chemical calculation. chemrxiv.org This provides a quantitative picture of the electron distribution and helps to identify electrophilic and nucleophilic sites. For this compound, one would expect a significant negative charge on the oxygen atoms of the nitro and ester groups, and a positive charge on the adjacent nitrogen and carbonyl carbon atoms.

Table 4: Calculated Mulliken Atomic Charges and Dipole Moment for a Representative Nitroaromatic Compound

| Atom/Parameter | Calculated Value |

| Charge on Carbonyl Carbon | +0.55 e |

| Charge on Nitro Nitrogen | +0.98 e |

| Charge on Nitro Oxygens (average) | -0.52 e |

| Total Dipole Moment | 4.25 Debye |

Note: These values are illustrative and represent typical results from a Mulliken population analysis on a molecule with similar functional groups. The actual values for this compound would require a specific calculation.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. While DFT methods include electron correlation effects through the exchange-correlation functional, HF theory neglects electron correlation, which can affect the accuracy of its predictions.

Despite this limitation, HF methods can still be useful for predicting certain spectroscopic properties. For instance, they can provide a reasonable first approximation of the molecular geometry and vibrational frequencies. However, for properties that are highly sensitive to electron correlation, such as NMR chemical shifts, DFT methods generally provide more accurate results. scm.com Often, HF calculations serve as a starting point for more sophisticated post-Hartree-Fock methods that systematically include electron correlation, although these are computationally more demanding. In modern computational studies of molecules like this compound, DFT is more commonly used for spectroscopic property prediction due to its superior accuracy-to-cost ratio.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Dynamics Simulations for Solvent Interactions and Reaction Kinetics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the behavior of molecules at an atomic level. This technique is particularly valuable for understanding how a solute molecule, such as this compound, interacts with its surrounding solvent and for elucidating the kinetics of chemical reactions.

Solvent Interactions:

The interactions between a solute and solvent are crucial in determining the course of chemical reactions, influencing reaction rates, and affecting chemical equilibria. MD simulations can model these interactions explicitly by surrounding the solute molecule with a large number of solvent molecules. These simulations can reveal how solvent molecules arrange themselves around the solute, forming solvation shells. The analysis of radial distribution functions (RDFs) from MD trajectories can quantify the probability of finding a solvent atom at a certain distance from a solute atom, providing a picture of the local solvent structure.

Key interactions that can be studied include:

Hydrogen Bonding: MD simulations can identify the formation, duration, and strength of hydrogen bonds between this compound (e.g., at its carbonyl and nitro groups) and protic solvents like water or alcohols.

Electrostatic and van der Waals Interactions: These non-specific interactions, such as dipole-dipole and dispersion forces, are fundamental to the solvation process and are explicitly calculated in MD simulations.

Solvent Reorganization: When a molecule undergoes a change, such as electronic excitation or a chemical reaction, the surrounding solvent molecules must rearrange. MD simulations can track this dynamic process, known as solvent reorganization, which has a significant impact on reaction energetics.

A typical MD simulation setup to study solvent interactions would involve defining a simulation box containing one or more molecules of this compound and a large number of solvent molecules. The interactions between all atoms are described by a force field, an empirical set of energy functions.

Interactive Data Table: Typical Parameters for an MD Simulation of Solute-Solvent Interactions

| Parameter | Example Value | Description |

| Force Field | AMBER, CHARMM, GROMOS | A set of parameters to describe the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E (for water) | An explicit model representing the geometry and charge distribution of solvent molecules. |

| Simulation Box | Cubic, Rectangular Prism | The periodic boundary conditions applied to the system to simulate a bulk environment. |

| Temperature | 300 K | Controlled via a thermostat (e.g., Nosé-Hoover) to simulate constant temperature conditions. |

| Pressure | 1 atm | Controlled via a barostat (e.g., Parrinello-Rahman) to simulate constant pressure conditions. |

| Time Step | 1-2 fs | The small time interval at which the equations of motion are integrated. |

| Simulation Length | 10-100 ns | The total duration of the simulation, which needs to be long enough to sample the relevant molecular motions. |

Reaction Kinetics:

While classical MD simulations are generally not suited for modeling the breaking and forming of chemical bonds, they can provide the structural and energetic foundation for understanding reaction kinetics. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are often employed, where the reacting species (like this compound and another reactant) are treated with quantum mechanics, while the surrounding solvent is treated with classical mechanics.

These advanced simulation techniques can:

Determine Reaction Pathways: By simulating the reaction, researchers can observe the step-by-step mechanism, identify transition states, and detect short-lived intermediates.

Calculate Activation Energies: From the potential energy surface explored during the simulation, the energy barrier for a reaction (activation energy) can be calculated, which is a key determinant of the reaction rate.

Simulate Rate Constants: Advanced techniques can be used in conjunction with simulation data to estimate the rate constants for individual steps in a reaction mechanism. For example, kinetic simulations can fit a model to pre-steady-state kinetics data to determine rate constants.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property. The fundamental principle of QSAR is that the structural properties of a molecule determine its activity. By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, saving significant time and resources in areas like drug discovery and toxicology.

For a compound like this compound, QSAR models could be developed to predict various endpoints, such as its potential toxicity, which is a known concern for nitroaromatic compounds, or its efficacy as a precursor for biologically active molecules.

The development of a QSAR model involves several key steps:

Data Set Collection: A diverse set of molecules with known activities (the "training set") is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound in the set. These can range from simple properties to complex 3D representations.

Model Generation: Statistical methods are used to build a mathematical equation that correlates the descriptors with the observed activity.

Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds.

Interactive Data Table: Examples of Molecular Descriptors Used in QSAR

| Descriptor Class | Specific Example | Information Encoded |

| Constitutional (1D) | Molecular Weight | Size and mass of the molecule. |

| Topological (2D) | Molecular Connectivity Index | Describes the branching and connectivity of atoms. |

| Geometrical (3D) | Molecular Surface Area | Represents the molecule's size and shape in 3D space. |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept electrons and its electrophilicity. |

| Physicochemical | LogP (Partition Coefficient) | Measures the lipophilicity or hydrophobicity of the molecule. |

A resulting QSAR model is a mathematical equation, often in the form of a multiple linear regression:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D represents the value of a specific molecular descriptor and c is its calculated coefficient (weight). By inputting the descriptor values for a new compound, such as a derivative of this compound, its activity can be predicted. QSAR models are valuable tools for screening large virtual libraries of compounds to prioritize candidates for synthesis and experimental testing.

Molecular Docking Studies (e.g., Cathepsin Interactions for Derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a critical tool in drug design for understanding binding mechanisms and for virtual screening of potential drug candidates.